2-(4-Bromophenyl)pyrrolidin-3-ol
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Overview
Description
2-(4-Bromophenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a hydroxyl group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)pyrrolidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)pyrrolidin-3-one.
Reduction: Formation of 2-phenylpyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrolidin-3-ol: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
4-Bromophenylpyrrolidine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-(4-Chlorophenyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
2-(4-Bromophenyl)pyrrolidin-3-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
OZIKCIQMGZHCET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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